6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile
Overview
Description
6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile is a heterocyclic compound that features a bromine atom, a methyl group, and a nitrile group attached to an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-methyl-1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield the nitrile derivative. The reaction conditions often require the use of an inert atmosphere and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and nitrile group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-inden-1-carbonitrile
- 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoquinoline-1-carbonitrile
- 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-quinoline-1-carbonitrile
Uniqueness
6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile is unique due to its specific substitution pattern on the isoindole ring, which can confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-bromo-2-methyl-3-oxo-1H-isoindole-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c1-13-9(5-12)8-4-6(11)2-3-7(8)10(13)14/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLRSFYILAIRKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)C=CC(=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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